molecular formula CH5S+ B105562 methylsulfanium CAS No. 17302-63-5

methylsulfanium

Cat. No.: B105562
CAS No.: 17302-63-5
M. Wt: 49.12 g/mol
InChI Key: LSDPWZHWYPCBBB-UHFFFAOYSA-O
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Description

Methylsulfanium, also known as this compound, is a useful research compound. Its molecular formula is CH5S+ and its molecular weight is 49.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17302-63-5

Molecular Formula

CH5S+

Molecular Weight

49.12 g/mol

IUPAC Name

methylsulfanium

InChI

InChI=1S/CH4S/c1-2/h2H,1H3/p+1

InChI Key

LSDPWZHWYPCBBB-UHFFFAOYSA-O

SMILES

C[SH2+]

Canonical SMILES

C[SH2+]

Other CAS No.

17302-63-5

Synonyms

Methylsulfide anion

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Novel Sulfonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Importance of Sulfonium Salts

Sulfonium salts, organosulfur compounds featuring a positively charged sulfur atom bonded to three organic substituents ([R₃S]⁺), are emerging from niche academic interest into the forefront of pharmaceutical and materials science.[1] Their inherent stability, low toxicity, and operational simplicity make them highly valuable.[2] In drug development, sulfonium salts are utilized as versatile reagents and are being explored for novel applications in areas like Positron Emission Tomography (PET) imaging for labeling biologically active small molecules.[3] In materials science, aryl sulfonium salts are indispensable as photoacid generators (PAGs) in photopolymerization, a process crucial for coatings, 3D printing, and advanced photolithography.[4][5]

The synthetic utility of these compounds has expanded dramatically, with new methods enabling the creation of a wide variety of structurally diverse sulfonium reagents.[6] This innovation brings a critical challenge: the unambiguous structural characterization of these novel molecules. A multi-faceted spectroscopic approach is not just recommended; it is essential for confirming identity, purity, and structural integrity. This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of novel sulfonium salts, intended for researchers and professionals in organic synthesis and drug development.

The Characterization Workflow: An Integrated Approach

The definitive characterization of a novel sulfonium salt is not achieved by a single technique but by the logical integration of data from several spectroscopic methods. Each technique provides a unique piece of the structural puzzle. The synergy between Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy forms the backbone of a robust characterization strategy.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Core Structural Elucidation cluster_2 Optical & Final Confirmation Synthesis Newly Synthesized Sulfonium Salt MS_Analysis Mass Spectrometry (MS) Confirm Molecular Weight Synthesis->MS_Analysis Is the mass correct? NMR_Analysis NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Determine Connectivity & Skeleton MS_Analysis->NMR_Analysis Yes IR_Analysis Infrared (IR) Spectroscopy Identify Functional Groups & Bonds NMR_Analysis->IR_Analysis Assemble fragments UV_Vis_Analysis UV-Vis Spectroscopy Analyze Electronic Transitions (esp. for aromatic salts) IR_Analysis->UV_Vis_Analysis Confirm functional groups Final_Structure Confirmed Structure & Purity UV_Vis_Analysis->Final_Structure Integrate all data

Caption: Integrated workflow for the characterization of novel sulfonium salts.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: For any novel compound, the first question is "Did I make what I think I made?". Mass spectrometry directly answers this by providing the mass-to-charge ratio (m/z) of the molecular ion. Since sulfonium salts are pre-charged ionic compounds, "soft" ionization techniques are paramount to prevent fragmentation during the ionization process itself. Electrospray Ionization (ESI) is the method of choice. It gently transfers the pre-existing sulfonium cation from solution into the gas phase for analysis, providing a clean signal corresponding to the cation's mass.

Key Data Points & Interpretation:

  • Molecular Ion Peak ([M]⁺): In positive-ion mode ESI-MS, the primary signal observed should correspond to the molecular weight of the sulfonium cation itself (the R₃S⁺ portion). The counter-ion is not observed.

  • Isotopic Pattern: Sulfur has a characteristic isotopic signature. The natural abundance of the ³⁴S isotope is approximately 4.2%. This means you will observe a small peak at M+2 (two mass units higher than the main peak) with an intensity of about 4.2% relative to the main [M]⁺ peak. This is a crucial diagnostic feature for confirming the presence of sulfur.[7]

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to purposefully fragment the molecular ion and analyze the resulting pieces.[8][9] This provides valuable information about the compound's structure. A common fragmentation pathway for sulfonium salts is the homolytic or heterolytic cleavage of a carbon-sulfur bond, resulting in the loss of one of the organic substituents.[4][10] For example, a triaryl sulfonium salt might lose one of the aryl groups.

Technique Purpose Key Observation Interpretation
ESI-MS Molecular Weight ConfirmationA strong signal at the expected m/z for the cation [R₃S]⁺.Confirms the mass of the desired cation.
High-Res MS Elemental CompositionExact mass measurement to within 5 ppm.Determines the elemental formula (e.g., CₓHᵧS).
MS/MS Structural FragmentationLoss of neutral fragments corresponding to the substituents (R groups).Confirms the identity and connectivity of the groups attached to the sulfur atom.
Protocol: ESI-MS Analysis of a Novel Sulfonium Salt
  • Sample Preparation: Dissolve a small amount of the sulfonium salt (approx. 0.1 mg) in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~0.1 mg/mL stock solution. Further dilute this stock solution 100-fold with the same solvent to a final concentration of ~1 µg/mL.

  • Instrument Setup:

    • Set the mass spectrometer to positive ion detection mode (ESI+).

    • Calibrate the instrument using a standard calibrant solution to ensure mass accuracy.

    • Set the capillary voltage (typically 2.5-4.0 kV), cone voltage, and source temperature to optimal values for the compound class.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

  • Data Analysis:

    • Identify the base peak and confirm if its m/z corresponds to the calculated mass of the sulfonium cation.

    • Examine the isotopic pattern for the characteristic M+2 peak of sulfur.

    • If necessary, perform an MS/MS experiment by selecting the molecular ion as the precursor and applying collision energy to induce fragmentation. Analyze the resulting product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Causality: NMR is the most powerful tool for elucidating the precise molecular structure of an organic compound. For sulfonium salts, the key is to understand how the positively charged sulfur atom influences the chemical environment of nearby protons (¹H) and carbons (¹³C). The S⁺ center is strongly electron-withdrawing, which "deshields" adjacent nuclei. This deshielding effect causes their signals to appear at a higher chemical shift (further downfield) in the NMR spectrum compared to analogous thioethers.

Key Data Points & Interpretation:

  • ¹H NMR:

    • Protons Alpha (α) to Sulfur: Protons on carbons directly attached to the S⁺ atom are significantly deshielded. For alkyl groups, these protons typically resonate in the δ 3.0-4.5 ppm range. For benzylic protons, this can be even further downfield.

    • Aromatic Protons: In aryl sulfonium salts, the protons on the aromatic rings attached to sulfur will also be shifted downfield compared to standard benzene (δ 7.26 ppm), often appearing in the δ 7.5-8.5 ppm region.

  • ¹³C NMR:

    • Carbons Alpha (α) to Sulfur: The deshielding effect is also prominent for the alpha carbons, which will have a higher chemical shift than in their thioether analogues.

  • ³³S NMR:

    • While less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus (which leads to very broad signals), ³³S NMR can be a definitive tool.[11] Sulfonium salts give characteristic chemical shifts that are distinct from other sulfur functional groups like sulfides or sulfones.[12][13][14] Experimental values for simple sulfonium salts like trimethylsulfonium iodide are around +48 ppm.[12]

Nucleus Structural Moiety Typical Chemical Shift (δ, ppm) Rationale
¹H H -C-S⁺ (Alkyl)3.0 - 4.5Strong deshielding by adjacent S⁺ atom.
¹H H -C-Ar-S⁺ (Benzylic)4.5 - 5.5Combined deshielding from S⁺ and aromatic ring.
¹H Ar-H (on S⁺-bound ring)7.5 - 8.5Electron-withdrawing effect of the sulfonium group.
¹³C C -S⁺ (Alkyl)30 - 50Deshielding by the adjacent S⁺ atom.
³³S R₃S+40 to +100Direct measurement of the sulfur nucleus environment.[12]

(Note: Ranges are approximate and can vary based on the specific structure and solvent.[15])

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sulfonium salt and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O). Ensure the compound is fully dissolved.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the specific solvent and probe.

    • Acquire a standard ¹H spectrum. Set appropriate spectral width, acquisition time, and number of scans to achieve good signal-to-noise.

  • Data Acquisition:

    • Run the ¹H NMR experiment.

    • Run a standard broadband-decoupled ¹³C NMR experiment (e.g., using a zgpg30 pulse program). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • (Optional but highly recommended) Run 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons).

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons for each peak.

    • Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure, using chemical shifts, coupling constants, and 2D correlation data.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule.[16] While it doesn't provide the detailed connectivity map of NMR, it is an exceptionally fast and effective method for confirming the presence or absence of key functional groups. For sulfonium salts, the C-S bond stretch is a key, albeit often weak, diagnostic feature. More importantly, IR is used to verify the presence of other functional groups in the molecule (e.g., C=O, O-H, C≡N) and to confirm the identity of the counter-ion if it has characteristic vibrations (e.g., BF₄⁻ or PF₆⁻).

Key Data Points & Interpretation:

  • C-S Stretch: The carbon-sulfur single bond stretch is typically found in the 600-800 cm⁻¹ region.[17] This absorption is often weak and can be difficult to distinguish in the complex "fingerprint region" of the spectrum.[18]

  • Counter-ion Vibrations: Many common counter-ions have very strong, characteristic IR absorptions. For example, hexafluorophosphate (PF₆⁻) shows a very strong, broad band around 830-840 cm⁻¹, and tetrafluoroborate (BF₄⁻) has a strong, broad band around 1050-1080 cm⁻¹. Identifying these is a powerful confirmation of the complete salt composition.

  • Other Functional Groups: The presence of other groups on the organic substituents will give their expected characteristic peaks (e.g., C=O stretch ~1700 cm⁻¹, aromatic C=C stretches ~1450-1600 cm⁻¹).[19]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sulfonium salt powder directly onto the ATR crystal. No special preparation is needed for solids.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The spectrum should be a flat line with no significant peaks.

  • Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the strong, characteristic peaks and assign them to specific bond vibrations.

    • Pay close attention to the 1100-800 cm⁻¹ region for the characteristic bands of common counter-ions like PF₆⁻ or BF₄⁻.

    • Correlate the observed functional groups with the structure determined by NMR and MS.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Structure

Expertise & Causality: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule.[20] While not a primary tool for structural elucidation of all sulfonium salts, it is critically important for those with chromophoric systems, particularly aryl sulfonium salts used as photoacid generators.[4] The absorption of UV light is the first step in their photochemical mechanism.[10] The position (λₘₐₓ) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the electronic structure of the molecule.

Key Data Points & Interpretation:

  • Aryl Sulfonium Salts: Triaryl sulfonium salts typically exhibit strong absorptions in the UV region. For example, certain thioxanthone-containing sulfonium salts show distinct peaks at λₘₐₓ values of 250-260 nm, 300-310 nm, and 360-380 nm.[21]

  • Sensitization: The UV-Vis spectrum is crucial for applications involving photosensitization, where a separate molecule absorbs light at a longer wavelength and transfers the energy to the sulfonium salt. The spectrum helps in selecting an appropriate sensitizer whose emission overlaps with the sulfonium salt's absorption.

Protocol: UV-Vis Spectroscopic Analysis
  • Sample Preparation: Prepare a dilute solution of the sulfonium salt in a UV-transparent solvent (e.g., acetonitrile, methanol). The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5 AU (typically in the 10⁻⁵ to 10⁻⁴ M range).

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the "blank") and the other with the sample solution.

  • Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. Replace the blank with the sample cuvette and acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • If the concentration is known accurately, calculate the molar absorptivity (ε) at each λₘₐₓ using the Beer-Lambert law (A = εbc).

Conclusion

The rigorous characterization of novel sulfonium salts is a cornerstone of their successful application in both pharmaceutical and materials science. A systematic and integrated approach, leveraging the strengths of Mass Spectrometry, NMR, IR, and UV-Vis spectroscopy, is essential for unambiguous structure confirmation. By understanding the causality behind the spectroscopic data—how the unique electronic nature of the sulfonium center influences the output of each technique—researchers can confidently validate their synthetic products and accelerate the pace of innovation.

References

  • Spectroscopic Characterization. (n.d.). Instituto de Nanociencia y Materiales de Aragón. Retrieved from [Link]

  • Spectroscopy in Characterization of Materials—Developments. (2024). MDPI. Retrieved from [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. Retrieved from [Link]

  • A leap forward in sulfonium salt and sulfur ylide chemistry. (2021). Chinese Chemical Society. Retrieved from [Link]

  • Sulfonium Salts as Leaving Groups for Aromatic Labelling of Drug-like Small Molecules with Fluorine-18. (2015). PubMed Central. Retrieved from [Link]

  • Soluble and Red-Shifted Sulfonium Salts. (n.d.). RadTech. Retrieved from [Link]

  • Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors. (n.d.). JoVE. Retrieved from [Link]

  • Synthetic Applications of Sulfonium Salts. (2020). ResearchGate. Retrieved from [Link]

  • Synthetic Applications of Sulfonium Salts. (2020). PubMed Central. Retrieved from [Link]

  • Photopolymer. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthetic Applications of Sulfonium Salts. (2021). Semantic Scholar. Retrieved from [Link]

  • Recent Applications of Sulfonium Salts in Synthesis and Catalysis. (2024). PubMed. Retrieved from [Link]

  • 33S NMR spectra of sulfonium salts: calculated and experimental. (2004). PubMed. Retrieved from [Link]

  • UV-visible absorption spectra of different sulfonium salts combining... (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectra of Sulfones and Related Compounds. (2021). ResearchGate. Retrieved from [Link]

  • Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. (n.d.). NIH. Retrieved from [Link]

  • Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

  • Photochemical (Hetero-)Arylation of Aryl Sulfonium Salts. (2021). Organic Letters. Retrieved from [Link]

  • 33S NMR spectra of sulfonium salts: Calculated and experimental. (2004). ResearchGate. Retrieved from [Link]

  • UV-visible absorption spectra of thermal sulfonium salts in acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed. Retrieved from [Link]

  • ¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (n.d.). Retrieved from [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • 33S NMR: Recent Advances and Applications. (n.d.). MDPI. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]

  • (33S) Sulfur NMR. (n.d.). Retrieved from [Link]

Sources

computational modeling of methylsulfanium reaction intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery and Mechanistic Analysis

Executive Summary

Methylsulfanium species (specifically methylsulfonium cations,


) represent a critical intersection between biological signaling (epigenetics) and synthetic organic chemistry. Despite their ubiquity—ranging from the cofactor S-adenosylmethionine (SAM) to intermediates in the Pummerer rearrangement—they are often transient and difficult to isolate.

This guide provides a rigorous computational framework for modeling these high-energy electrophiles. Unlike standard organic molecules, this compound intermediates require specific treatment of dispersion forces (due to the polarizability of sulfur) and solvation effects (due to cationic charge concentration). This document outlines the specific density functional theory (DFT) and QM/MM protocols required to accurately predict their reactivity, transition states, and spectroscopic signatures.

Theoretical Framework: The Sulfur Anomaly

To model this compound intermediates accurately, one must first address why standard B3LYP/6-31G* approaches often fail.

The Polarizability Challenge

Sulfur is a "soft" atom (in the HSAB sense) with diffuse electron clouds. Standard hybrid functionals (e.g., B3LYP) often underestimate the stability of sulfur-containing complexes because they lack long-range dispersion corrections. In this compound systems, where the positive charge is delocalized, dispersion interactions with the solvent or enzyme pocket are energetically significant (often 3–5 kcal/mol).

The Charge Localization Error

The


 bond is highly polarized. Many functionals suffer from delocalization error, artificially spreading the positive charge over the methyl group and the R-groups. This leads to an underestimation of the reaction barrier for methyl transfer.

Core Directive: You must use Range-Separated Hybrid Functionals with Dispersion Corrections for any this compound modeling.

Computational Methodology & Protocol

Recommended Model Chemistries

Based on benchmarks involving sulfonium and halonium ions, the following "Gold Standard" and "Production" levels are recommended.

ComponentRecommendationRationale
Functional (Kinetics)

B97X-D
or M06-2X

B97X-D includes empirical dispersion (D2) and long-range corrections, crucial for

barriers. M06-2X is heavily parameterized for non-covalent interactions.
Functional (NMR) mPW1PW91 or PBE0 These functionals often outperform B3LYP for magnetic shielding tensor prediction in sulfur species.
Basis Set (Opt) def2-TZVP Balanced triple-zeta basis set that handles sulfur polarization well without excessive cost.
Basis Set (Single Point) def2-QZVP or aug-cc-pVTZ Diffuse functions ("aug") are mandatory to describe the tail of the electron density in charged electrophiles.
Solvation SMD (Solvation Model based on Density)Superior to IEFPCM for charged solutes; accurately handles the cavitation energy of the sulfonium ion.
Protocol: Transition State Search for Methyl Transfer

This protocol applies to both biological (SAM) and synthetic (methylation) reactions.

Step 1: Conformational Sampling this compound cations often have multiple low-energy conformers due to rotation around the


 bonds.
  • Action: Perform a conformational search (e.g., CREST or Monte Carlo) to identify the global minimum of the reactant complex.

Step 2: The Linear Transit Scan (The "Push") Do not jump straight to a TS search.

  • Action: Freeze the reaction coordinate (distance between Nucleophile and Methyl-C). Scan this distance from 3.5 Å down to 1.8 Å in 0.1 Å steps.

  • Result: An energy profile with a maximum. The geometry at the maximum is your initial guess.

Step 3: TS Optimization (Berny Algorithm)

  • Keyword Setup (Gaussian example):Opt=(TS, CalcFC, NoEigenTest) Freq

  • Critical Check: The resulting structure must have exactly one imaginary frequency .

  • Visual Check: Animate the imaginary mode. It must correspond to the

    
     stretch.
    

Step 4: Intrinsic Reaction Coordinate (IRC)

  • Action: Run an IRC calculation to prove the TS connects the specific reactant and product.

  • Integrity: If the IRC falls into a different well, your mechanism is invalid.

Visualization: The Methyl Transfer Workflow

The following diagram illustrates the critical decision pathways in modeling the reaction of a this compound intermediate.

MethylTransferProtocol Start Start: this compound Reactant ConfSearch Step 1: Conformational Sampling (Identify Global Min) Start->ConfSearch Scan Step 2: Relaxed PES Scan (Coord: S-CH3...Nu) ConfSearch->Scan Guess Extract Max Energy Structure Scan->Guess TS_Opt Step 3: TS Optimization (Berny Algorithm) Guess->TS_Opt Freq Frequency Calculation TS_Opt->Freq Check Check Imaginary Freqs Freq->Check IRC Step 4: IRC Calculation Check->IRC 1 Imaginary Mode Refine Refine Guess / Re-scan Check->Refine 0 or >1 Modes Valid Validated Mechanism IRC->Valid Connects Reactant/Product IRC->Refine Connects Wrong States Refine->TS_Opt

Figure 1: Decision tree for isolating transition states in this compound-mediated alkylation.

Case Study A: Biological Methylation (SAM-Dependent MTases)

In drug development, targeting SAM-dependent methyltransferases (e.g., DOT1L, EZH2) requires understanding the transition state of the methyl transfer from SAM (a methylsulfonium) to the substrate (DNA/Protein).

The Mechanism

The reaction is a classic


 substitution. However, the enzyme environment creates a "catalytic vacuum" that desolvates the nucleophile and aligns the orbital vectors.
QM/MM Implementation Strategy

A simple gas-phase DFT calculation fails here because it neglects the electrostatic stabilization of the charged sulfur by the protein backbone.

  • System Setup:

    • QM Region: SAM (truncated to methylsulfonium tail), the target Nucleophile (e.g., Lysine side chain), and catalytic water molecules.

    • MM Region: The rest of the protein (AMBER or CHARMM force field).

    • Boundary: Use Hydrogen Link Atoms (HLA) at the

      
       cut.
      
  • Key Insight:

    • In the TS, the methyl group becomes planar (

      
      ).
      
    • Validation Metric: The

      
       angle should be near 175°–180°. Significant deviation (<160°) usually indicates an artifact in the QM/MM boundary treatment.
      

Case Study B: Synthetic Pummerer Rearrangement

The Pummerer rearrangement converts sulfoxides to


-functionalized sulfides via an acyloxysulfonium intermediate. This is a vital reaction for synthesizing heterocycles in medicinal chemistry.[1]
The Pathway
  • Activation: Sulfoxide + Acetic Anhydride

    
     Acyloxysulfonium ion.[2]
    
  • Elimination (Rate Determining): Deprotonation of the

    
    -carbon to form a thionium ylide.
    
  • Recombination: Acetate attacks the thionium ion.

Modeling the Stereoselectivity

Stereochemical outcomes in Pummerer reactions depend on the conformation of the sulfonium intermediate.

  • Experiment: Use NBO (Natural Bond Orbital) analysis to calculate the

    
     delocalization energy.
    
  • Hypothesis: The conformation that maximizes this hyperconjugative interaction is the reactive species leading to the major diastereomer.

Pummerer Sulfoxide Sulfoxide (R-SO-R') Act Activation (Ac2O/TFAA) Sulfoxide->Act Inter1 Acyloxysulfonium Intermediate Act->Inter1 TS_Elim TS: E2 Elimination Inter1->TS_Elim Rate Limiting Ylide Thionium Ylide (R-S+=CH-R') TS_Elim->Ylide Product Alpha-Acetoxy Sulfide Ylide->Product

Figure 2: Mechanistic pathway of the Pummerer Rearrangement highlighting the high-energy sulfonium intermediate.

Validation Strategies (Self-Correction)

How do you know your model is correct? You must anchor it to experimental observables.

NMR Chemical Shift Prediction (GIAO)

This compound carbons are highly deshielded.

  • Protocol: Calculate NMR shielding tensors using nmr=giao with the mPW1PW91/6-311+G(2d,p) level of theory.

  • Reference: Compute TMS (Tetramethylsilane) at the same level.

  • Formula:

    
    .
    
  • Success Criteria: Calculated

    
     shifts should be within 2–3 ppm of experimental values. If the error is >5 ppm, check for alternative conformers or explicit solvation needs.
    
Kinetic Isotope Effects (KIE)
  • Calculation: Compute vibrational frequencies for the isotopologues (e.g.,

    
     vs 
    
    
    
    ).
  • Comparison: A secondary deuterium KIE (

    
    ) for an 
    
    
    
    methyl transfer is typically inverse (0.85 – 0.95) due to the tightening of steric crowding in the TS.
  • Diagnostic: If your model predicts a normal KIE (>1.0), your TS structure is likely too "loose" (dissociative), which is incorrect for this compound transfers.

References

  • Mechanism of SAM-Dependent Methyltransferases

    • Chu, Y. et al. "QM/MM MD simulation results of the first methyl transfer in the Y276F mutant of PRDM9."[3] ResearchGate.[4]

  • Pummerer Rearrangement Mechanism

    • Li, Y. et al.
  • Glycosyl Sulfonium Ions

    • Crich, D. et al. "Mechanism of Glycosylation of Anomeric Sulfonium Ions." Journal of the American Chemical Society, 2016.
  • DFT Benchmarking for Halogen/Sulfur Bonding

    • Kozuch, S. et al. "Halogen Bonds: Benchmarks and Theoretical Analysis."[5] Journal of Chemical Theory and Computation, 2013.

  • Grimme, S. et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010.

Sources

Chiral Sulfonium Salts: Stereochemical Dynamics, Synthetic Protocols, and Catalytic Utility

[1]

Executive Summary

Sulfonium salts (


11

Fundamental Stereochemistry: The Pyramidal Sulfur

The sulfur atom in a sulfonium salt is


Optical Stability and Inversion Barriers

The optical stability of sulfonium salts is dictated by the energy barrier to pyramidal inversion. This process proceeds through a planar transition state where the sulfur atom is temporarily

  • Amines (

    
    ):  Barrier 
    
    
    . Rapid racemization at RT.
  • Sulfonium Salts (

    
    ):  Barrier 
    
    
    . Stable at RT; racemizes at
    
    
    .[2]
  • Phosphines (

    
    ):  Barrier 
    
    
    . Highly stable.

Expert Insight: While generally stable, the barrier is sensitive to substituents.[1] Aromatic groups capable of


11
Visualization of Inversion Dynamics

The following diagram illustrates the energy profile of pyramidal inversion, highlighting the transition state geometry.

InversionProfilecluster_0Pyramidal Inversion Energy ProfileGroundStateLEnantiomer (S)Pyramidal (sp3)TransitionStateTransition StatePlanar (sp2)High EnergyGroundStateL->TransitionState  Activation Energy  ~25-30 kcal/molGroundStateREnantiomer (R)Pyramidal (sp3)TransitionState->GroundStateR  Inversion

Figure 1: Energy profile showing the activation barrier required to invert the stereocenter of a sulfonium salt.

Synthetic Strategies for Enantioenriched Sulfonium Salts

Accessing optically active sulfonium salts requires bypassing the spontaneous racemization that occurs during many standard alkylation conditions.

Resolution of Racemates (Classical Approach)

Historically, resolution was achieved using chiral counter-anions.

  • Method: React the racemic sulfonium halide with a silver salt of a chiral acid (e.g., silver (+)-camphorsulfonate or silver dibenzoyl tartrate).[1]

  • Mechanism: The silver precipitates the halide, driving the formation of diastereomeric sulfonium salts. These diastereomers are separated by fractional crystallization.

  • Limitation: Low yields (max 50% for one enantiomer) and tedious crystallization cycles.

Asymmetric Synthesis: The Aggarwal Protocol

A more modern and atom-economical approach involves the synthesis of chiral sulfides which are then alkylated. The isothiocineole scaffold, developed by the Aggarwal group, is a gold standard for this application due to its rigid bicyclic structure which shields one face of the sulfur atom.[1]

Protocol: Synthesis of Chiral Sulfide (Isothiocineole)

This protocol utilizes readily available chiral pool materials (limonene).[3]

Reagents:

  • (R)-(+)-Limonene[1]

  • Elemental Sulfur (

    
    )
    
  • 
    -Terpinene (hydrogen donor)[1]
    

Step-by-Step Workflow:

  • Mixing: Combine (R)-(+)-limonene (1.0 eq), elemental sulfur (2.0 eq S atom), and

    
    -terpinene (0.5 eq) in a reaction vessel. No solvent is required.
    
  • Heating: Heat the mixture to

    
     for 4–6 hours. The 
    
    
    -terpinene acts as a hydrogen donor to reduce the intermediate polysulfides.[1]
  • Distillation: The crude mixture is purified directly by vacuum distillation.

  • Yield: Provides (-)-isothiocineole in ~35–40% yield with >98% enantiomeric purity.[1][3]

Step-by-Step Workflow: Alkylation to Sulfonium Salt

  • Alkylation: Dissolve (-)-isothiocineole in acetonitrile. Add benzyl bromide (1.1 eq).

  • Incubation: Stir at room temperature for 12–24 hours. The steric bulk of the isothiocineole framework directs the alkylation, but since the sulfur is becoming chiral, the diastereoselectivity of this step is critical.

  • Anion Exchange (Optional): To improve solubility or stability, treat with

    
     in acetone/methanol to switch the counter-ion to tetrafluoroborate.
    

Applications in Asymmetric Catalysis

The primary utility of chiral sulfonium salts is in the generation of sulfur ylides (Corey-Chaykovsky reagents) for asymmetric epoxidation, aziridination, and cyclopropanation.[1]

The Catalytic Cycle (Epoxidation)

In this cycle, the sulfonium salt is deprotonated to form a ylide.[4] The ylide attacks a carbonyl (aldehyde/ketone) to form a betaine intermediate.[5] The subsequent ring-closure expels the sulfide, regenerating the catalyst.[1]

Mechanism of Stereo-induction: The high enantioselectivity arises from the reversible formation of the syn-betaine (leading to cis-epoxide) and irreversible formation of the anti-betaine (leading to trans-epoxide).[1] The chiral sulfide framework creates steric clashes that disfavor specific transition states.

Workflow Visualization

CatalyticCycleSulfideChiral Sulfide(Catalyst)SaltChiral Sulfonium SaltSulfide->Salt AlkylationYlideSulfur Ylide(Nucleophile)Salt->Ylide DeprotonationBetaineBetaine Intermediate(Diastereomeric Control)Ylide->Betaine Nucleophilic AttackBetaine->Sulfide Catalyst RegenerationEpoxideChiral Epoxide(Product)Betaine->Epoxide Ring Closure(Rate Limiting)ReagentsR-CH2-X(Alkyl Halide)Reagents->SaltBaseBase(NaOH/KOH)Base->YlideAldehydeR'-CHO(Substrate)Aldehyde->Betaine

Figure 2: The catalytic cycle for asymmetric epoxidation mediated by chiral sulfides.[1] The regeneration of the sulfide makes the process catalytic.[4]

Biological Context: S-Adenosylmethionine (SAM)

Nature utilizes the sulfonium motif in S-Adenosylmethionine (SAM), the primary biological methyl donor.[1] SAM is synthesized from methionine and ATP, resulting in a sulfonium center with (S) configuration at the sulfur atom.

Stereochemical Instability in vivo

Unlike synthetic sulfonium salts stored in solid state, SAM exists in aqueous physiological conditions (pH 7.4,

1
  • Racemization: Spontaneous inversion of the (S,S)-SAM to the biologically inactive (R,S)-SAM.[1]

  • Hydrolysis: Cleavage to form methylthioadenosine (MTA) and homoserine lactone.

Data Summary: SAM Stability

Parameter Value Implication
Active Isomer (S)-sulfonium, (S)-ribose Only this form is recognized by methyltransferases.[1]

| Racemization Rate |

1Half-life (pH 7.5, 37°C)1
Biosynthetic Pathway Diagram[1]

SAM_PathwayMethionineL-MethionineSAM_S(S,S)-SAM(Active Donor)Methionine->SAM_S MAT EnzymeATPATPATP->SAM_SSAM_R(R,S)-SAM(Inactive)SAM_S->SAM_R SpontaneousRacemizationSAHS-AdenosylHomocysteineSAM_S->SAH Methyl TransferSubstrateSubstrate(DNA/Protein)Substrate->SAHProductMethylatedProductSAH->Product

Figure 3: Biosynthesis and degradation pathways of SAM.[1] Note the spontaneous racemization to the inactive (R,S) form.

References

  • Aggarwal, V. K., et al. (2001).[1] "Catalytic Asymmetric Epoxidation of Aldehydes: Optimization, Mechanism, and Discovery of a New Class of Chiral Sulfides." Journal of the American Chemical Society. Link

  • Furukawa, N., et al. (1989).[1] "First Successful Example of Asymmetric Epoxidation using Chiral Sulfonium Ylides." Chemical Communications. Link

  • Fontecave, M., et al. (2004).[1] "S-adenosylmethionine: nothing goes to waste."[1] Trends in Biochemical Sciences. Link

  • Hoffmann, R. W. (2008). "The Stereochemistry of Sulfonium Salts." Chemical Reviews. Link

  • Stirling, C. J. M. (1977). "Sulfonium Salts."[3][6][7][8][9] The Chemistry of the Sulphonium Group. Link

A Technical Guide to the Fundamental Reactivity Patterns of Sulfonium Ylides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonium ylides are a class of versatile zwitterionic reagents that have become indispensable in modern organic synthesis. Characterized by a positively charged sulfur atom adjacent to a carbanion, their unique electronic structure dictates a rich and diverse reactivity profile. This guide provides an in-depth exploration of the core reactivity patterns of sulfonium ylides, intended for researchers, chemists, and professionals in drug development. We will dissect the fundamental principles governing their stability and reactivity, detail their canonical transformations—including the Johnson-Corey-Chaykovsky reaction and various sigmatropic rearrangements—and provide field-proven insights into experimental design and execution. By explaining the causality behind mechanistic pathways and reaction choices, this document serves as both a comprehensive reference and a practical handbook for leveraging the synthetic power of sulfonium ylides.

Introduction: The Nature of the Sulfonium Ylide

Sulfur-based ylides are zwitterionic compounds where a carbanion is directly bonded to a positively charged sulfur atom.[1][2] They can be represented by two resonance structures: the ylide form, with formal charges on sulfur and carbon, and the ylene form, featuring a carbon-sulfur double bond.[3] The reactivity of these species is dominated by the nucleophilic character of the ylidic carbon, which enables the formation of new carbon-carbon and carbon-heteroatom bonds.[4]

A critical distinction in understanding their reactivity is the classification into "stabilized" and "unstabilized" ylides.[5][6]

  • Stabilized Ylides: These possess an electron-withdrawing group (e.g., carbonyl, ester, phenyl) on the carbanionic carbon.[5][7] This group delocalizes the negative charge, significantly increasing the ylide's stability.[3][6] Consequently, stabilized ylides are often bench-stable, can be isolated, and are generally less reactive.[1][5] Their reduced nucleophilicity makes them ideal for controlled reactions, particularly in transition-metal-catalyzed processes where they can act as carbene precursors.[1]

  • Unstabilized Ylides: Lacking such an electron-withdrawing group, the negative charge is localized on the carbon atom.[5][6] These ylides, such as dimethylsulfonium methylide, are highly reactive and unstable.[8][9] They are typically generated in situ at low temperatures and used immediately, as they have a limited half-life in solution.[9][10] Their high reactivity makes them powerful reagents for methylene or alkylidene transfer reactions.[5]

The stability and reactivity differences between these two classes dictate their synthetic applications and the necessary experimental conditions.

FeatureStabilized Sulfonium YlidesUnstabilized Sulfonium Ylides
Structure Electron-withdrawing group (EWG) on carbanionNo EWG on carbanion
Stability High; often bench-stable and isolable[1][5]Low; must be generated in situ at low temperatures[9]
Reactivity Lower nucleophilicity, less reactive[1]High nucleophilicity, highly reactive[8][9]
Handling Can be handled under standard conditionsRequire inert atmosphere and low temperatures[9]
Typical Use Cases Cycloadditions, rearrangements, carbene transfer[1][3]Epoxidation, aziridination, methylene transfer[7][8]

Generation of Sulfonium Ylides

The primary route to sulfonium ylides begins with the corresponding sulfonium salt.[11] These salts are typically prepared by the alkylation of a sulfide with an alkyl halide.[12] The choice of sulfide and alkylating agent allows for wide structural diversity in the resulting ylide precursor.[13]

Once the sulfonium salt is obtained, the ylide is generated by deprotonation using a strong base.[7][12] The acidity of the α-proton is influenced by the substituents on the sulfur and carbon atoms. For unstabilized ylides, very strong bases are required.

cluster_0 Workflow: In Situ Generation of Unstabilized Ylides Sulfide Sulfide (e.g., Dimethyl Sulfide) SulfoniumSalt Sulfonium Salt (e.g., Trimethylsulfonium Iodide) Sulfide->SulfoniumSalt Alkylation AlkylHalide Alkylating Agent (e.g., Methyl Iodide) AlkylHalide->SulfoniumSalt Ylide Sulfonium Ylide (Generated In Situ) SulfoniumSalt->Ylide Deprotonation (Low Temp, Inert Atm.) Base Strong Base (e.g., NaH, n-BuLi) Base->Ylide Product Final Product (Epoxide, Aziridine, etc.) Ylide->Product Reaction Electrophile Electrophile (Ketone, Imine, etc.) Electrophile->Product

Caption: Workflow for the preparation and reaction of sulfonium ylides.

Experimental Protocol: In Situ Generation of Dimethylsulfonium Methylide

This protocol describes a standard laboratory procedure for generating and using one of the most common unstabilized ylides.

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Cyclohexanone)

  • Nitrogen or Argon gas supply

  • Schlenk flask or three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.

Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to the reaction flask. Wash the NaH dispersion with anhydrous THF (2 x 5 mL) to remove the mineral oil, carefully decanting the solvent each time.

  • Solvent Addition: Add anhydrous DMSO to the flask to create a slurry.

  • Salt Addition: In a separate flask, dissolve trimethylsulfonium iodide (1.0 eq) in anhydrous DMSO. Add this solution dropwise to the NaH slurry at room temperature. The mixture will begin to evolve hydrogen gas. Causality Note: The use of a strong base like NaH is essential to deprotonate the relatively non-acidic methyl group of the sulfonium salt.[7]

  • Ylide Formation: Stir the mixture at room temperature for 45-60 minutes or until gas evolution ceases. The formation of the ylide results in a clear or slightly colored solution. The ylide is now ready for use. Trustworthiness Note: The cessation of hydrogen evolution is a key indicator that the deprotonation is complete and the ylide has formed.

  • Reaction: Cool the ylide solution to 0 °C in an ice bath. Dissolve the electrophile (e.g., cyclohexanone, 0.9 eq) in anhydrous THF and add it dropwise to the ylide solution. Causality Note: The reaction is performed at low temperature to control the high reactivity of the unstabilized ylide and prevent side reactions.[8]

  • Quenching and Workup: After the reaction is complete (monitored by TLC), slowly add water to quench any remaining ylide and base. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

The Johnson-Corey-Chaykovsky Reaction

This is arguably the most important reaction of sulfonium ylides, providing a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes.[7][14] The reaction involves the addition of the sulfur ylide to an electrophile such as a ketone, aldehyde, imine, or enone.[14]

Mechanism: Epoxidation and Aziridination

The mechanism involves the nucleophilic addition of the ylide's carbanion to the electrophilic carbon of the carbonyl or imine.[14] This forms a betaine intermediate. Unlike the Wittig reaction with phosphorus ylides, the subsequent step is not an elimination to form a double bond. Instead, the negatively charged oxygen or nitrogen acts as an intramolecular nucleophile, attacking the carbon bearing the sulfonium group in an Sₙ2 fashion.[15] The dialkyl sulfide is an excellent leaving group, leading to the irreversible formation of the three-membered ring.[14]

Caption: Mechanism of the Johnson-Corey-Chaykovsky epoxidation.

This pathway is highly effective for synthesizing epoxides from aldehydes and ketones and aziridines from imines.[5][12] The reaction is generally diastereoselective, favoring the formation of the trans product.[14]

Divergent Reactivity with α,β-Unsaturated Systems

A key field-proven insight is the divergent reactivity observed when sulfonium ylides react with enones (α,β-unsaturated ketones). The choice between a sulfonium ylide and a sulfoxonium ylide dictates the outcome.[8]

  • Dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻): As a more reactive, "harder" nucleophile, it favors rapid and irreversible 1,2-addition to the carbonyl carbon.[8][16] This leads exclusively to the formation of the corresponding epoxide.[8]

  • Dimethylsulfoxonium methylide ((CH₃)₂S(O)⁺CH₂⁻): This is a more stable, "softer" nucleophile. Its addition to the enone system is reversible. It preferentially undergoes a 1,4-conjugate addition (Michael addition) to the β-carbon, which is thermodynamically favored.[12] The resulting enolate then cyclizes via intramolecular Sₙ2 attack to form a cyclopropane ring.[12][16]

This predictable chemoselectivity is a powerful tool in synthetic planning, allowing for the selective formation of either an epoxide or a cyclopropane from the same starting enone simply by choosing the appropriate sulfur ylide.[8]

Sigmatropic Rearrangements

Sulfonium ylides are prone to sigmatropic rearrangements, which are powerful C-C bond-forming reactions. The most common are the[3][12]-Sommelet-Hauser and the[3][8]-Stevens rearrangements.

The Sommelet-Hauser Rearrangement

This is a[3][12]-sigmatropic rearrangement that occurs with benzylic sulfonium ylides.[17] The reaction is initiated by deprotonation of the benzylic carbon to form the ylide. This is followed by deprotonation of an ortho-methyl group on the aromatic ring, leading to a concerted[3][12]-rearrangement that re-aromatizes the ring and forms a new C-C bond.[18]

The Sommelet-Hauser rearrangement competes with the[3][8]-Stevens rearrangement.[18] The reaction conditions and the electronic properties of the substituents on the aromatic ring can be used to control the chemoselectivity between these two pathways.[18] For instance, strong electron-withdrawing groups on the benzyl group can favor the Sommelet-Hauser pathway.[18]

StartYlide Benzylic Sulfonium Ylide Intermediate Dearomatized Intermediate StartYlide->Intermediate Deprotonation/ Rearomatization Product Sommelet-Hauser Product Intermediate->Product [2,3]-Sigmatropic Shift

Caption: Simplified pathway of the Sommelet-Hauser rearrangement.

The Doyle-Kirmse Reaction

The Doyle-Kirmse reaction is a powerful transformation that involves the[3][12]-sigmatropic rearrangement of an allylic or propargylic sulfonium ylide, which is typically generated in situ.[1] The ylide is formed from the reaction of an allyl or propargyl sulfide with a metal carbene, which is itself generated from a diazo compound precursor.[1][19]

The reaction proceeds through the formation of the sulfonium ylide intermediate, which then rapidly undergoes a concerted[3][12]-rearrangement.[20] This process is highly stereospecific, with the chirality at the sulfur atom being efficiently transferred to the newly formed carbon stereocenter.[20] This reaction is a cornerstone of modern asymmetric synthesis, enabling the construction of complex molecules with high enantiopurity.[5][20]

Asymmetric Applications

The development of asymmetric reactions using sulfonium ylides has been a major focus in organic synthesis, driven by the need for enantiomerically pure compounds in drug development.[2][21] Asymmetric induction can be achieved in several ways:

  • Chiral Sulfides: Using a chiral, non-racemic sulfide as the ylide precursor. The chirality at the sulfur atom can direct the stereochemical outcome of the reaction.[22] Camphor-derived sulfonium salts have been particularly successful in this regard, leading to products with high enantiomeric excess (ee).[23]

  • Chiral Catalysts: Employing a chiral catalyst, such as a transition metal complex or an organocatalyst, to control the reaction between an achiral ylide and an achiral substrate.[3][5] This approach is highly atom-economical and has been successfully applied to epoxidation, cyclopropanation, and Doyle-Kirmse reactions.[1][5]

For example, chiral phosphoric acids can protonate a sulfonium ylide to create a chiral ion pair, which then controls the stereochemistry of the subsequent C-N or C-C bond formation.[3]

Conclusion

Sulfonium ylides exhibit a remarkable breadth of reactivity, governed by the interplay between their stability, the nature of their substituents, and the electrophiles with which they react. From the robust and foundational Johnson-Corey-Chaykovsky reaction to the subtle and powerful sigmatropic rearrangements, these reagents provide chemists with a versatile toolkit for constructing complex molecular architectures. A thorough understanding of the causal factors behind their reactivity—such as the hard/soft nucleophilicity that dictates 1,2- versus 1,4-addition, or the reaction conditions that favor one rearrangement pathway over another—is paramount for their effective application in research and development. As catalytic and asymmetric methods continue to evolve, the synthetic utility of sulfonium ylides is set to expand even further, reinforcing their status as essential reagents in the modern synthetic chemist's arsenal.

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Methodological & Application

Application Notes and Protocols: Asymmetric Cyclopropanation Reactions Utilizing Methylsulfanium Ylides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Strategic Value of Chiral Cyclopropanes and the Role of Methylsulfanium Ylides

The cyclopropane motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its unique conformational rigidity and electronic properties which can impart favorable pharmacological characteristics to bioactive molecules. The stereoselective synthesis of these three-membered rings, however, presents a formidable challenge. Among the arsenal of synthetic methodologies, the use of sulfur ylides, particularly this compound ylides, has emerged as a powerful and versatile strategy for asymmetric cyclopropanation.

This guide provides an in-depth exploration of this compound ylides in asymmetric cyclopropanation, offering both the theoretical underpinnings and practical, field-tested protocols. We will delve into the nuances of both sulfonium and sulfoxonium ylides, detailing their preparation, reactivity, and application in catalyst-controlled enantioselective transformations. The protocols and data presented herein are synthesized from leading research to provide a robust and reliable resource for the practicing chemist.

Foundational Principles: Understanding this compound Ylides in Cyclopropanation

The classical Corey-Chaykovsky reaction laid the groundwork for the use of sulfur ylides in the synthesis of three-membered rings.[1] This reaction involves the nucleophilic addition of a sulfur ylide to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound, followed by an intramolecular substitution to form the cyclopropane ring and expel a dialkyl sulfide or sulfoxide.

Two primary classes of this compound ylides are employed in these transformations:

  • Sulfonium Ylides: These are generally more reactive and are particularly effective for the cyclopropanation of a wide range of Michael acceptors.[1] However, their higher reactivity can sometimes lead to challenges in controlling selectivity.

  • Sulfoxonium Ylides: These ylides are more stable and often crystalline solids that are easier to handle.[2] Their attenuated reactivity can be advantageous in achieving high levels of stereocontrol in catalyzed reactions. Furthermore, they are considered safer alternatives to diazo compounds, as they do not produce gaseous byproducts or rapid exotherms.[2]

The stereochemical outcome of the cyclopropanation is dictated by the chirality of the catalyst or the ylide itself. In catalyst-controlled reactions, a chiral metal complex, often based on rhodium or iridium, coordinates to the Michael acceptor, creating a chiral environment that directs the approach of the ylide.[3][4] Alternatively, the use of a chiral sulfide precursor to generate a chiral sulfonium ylide can also induce high levels of enantioselectivity.

Reaction Mechanism: A Stepwise Approach to Cyclopropane Formation

The generally accepted mechanism for the cyclopropanation of an α,β-unsaturated carbonyl compound with a this compound ylide proceeds through a stepwise pathway:

Cyclopropanation Mechanism Ylide R'₂S⁺-CH₂⁻ (Ylide) Betaine R'₂S⁺-CH₂-CH(R)-CH⁻-C(=O)R'' (Betaine Intermediate) Ylide->Betaine 1,4-Addition Michael_Acceptor R-CH=CH-C(=O)R'' (Michael Acceptor) Michael_Acceptor->Betaine Cyclopropane Cyclopropane Product Betaine->Cyclopropane Intramolecular Sₙ2 Ring Closure Byproduct R'₂S(O) Asymmetric Cyclopropanation Workflow cluster_Ylide_Prep Ylide Precursor Preparation cluster_Reaction Asymmetric Cyclopropanation cluster_Analysis Analysis and Purification Sulfide_Prep Chiral Sulfide Synthesis Salt_Formation Sulfonium Salt Formation Sulfide_Prep->Salt_Formation Sulfoxide_Ox Sulfoxide Synthesis Sulfide_Prep->Sulfoxide_Ox Ylide_Gen In situ Ylide Generation Salt_Formation->Ylide_Gen Ylide_Gen_SO Sulfoxonium Ylide Generation Sulfoxide_Ox->Ylide_Gen_SO Reaction Cyclopropanation Reaction Ylide_Gen_SO->Reaction Ylide_Gen->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, HRMS Purification->Characterization Chiral_HPLC Enantiomeric Excess Determination Purification->Chiral_HPLC

Sources

Validation & Comparative

Comparative Technical Guide: Sulfonium vs. Selenonium Salts in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Sulfonium (


)  and Selenonium (

)
salts, focusing on their utility as reagents and catalysts in organic synthesis. While sulfonium salts are the industry standard for alkylidene transfer (Corey-Chaykovsky) due to cost and lower toxicity, selenonium salts offer distinct kinetic advantages. Selenium’s larger atomic radius and higher polarizability result in a weaker

bond, making the selenonium group a superior leaving group (

). This fundamental difference unlocks alternative reaction pathways, higher diastereoselectivity in ring-closing reactions, and unique activity in non-covalent chalcogen-bond catalysis where sulfonium analogs fail.

Mechanistic Divergence: The Atomic Basis of Reactivity

The catalytic performance gap between sulfur and selenium stems from their positions in Group 16. Selenium is a "softer" Lewis acid with a more diffuse electron cloud.

Key Physicochemical Differences
FeatureSulfonium (

)
Selenonium (

)
Impact on Catalysis
C-X Bond Length ~1.82 Å~1.94 ÅLonger C-Se bond lowers activation energy for nucleophilic displacement (better Leaving Group).
Bond Dissociation Energy (C-Me) ~70-75 kcal/mol~58-63 kcal/molWeaker C-Se bond facilitates rapid ring closure in ylide reactions.
Inversion Barrier ~25-30 kcal/mol~35-40 kcal/molChiral selenonium salts are configurationally more stable, reducing racemization.
Sigma-Hole Potential (

)
LowerHigher (Deeper)Se forms stronger non-covalent Chalcogen Bonds (ChB) with Lewis bases.[1]
Mechanistic Pathway Visualization

The following diagram illustrates the divergence in the Corey-Chaykovsky reaction. Note that while both form the betaine intermediate, the rate-determining step (RDS) often shifts. For sulfonium, ring closure (


) is often RDS; for selenonium, betaine formation (

) can become RDS due to the rapid elimination of the selenide.

ReactionCoordinate cluster_legend Kinetic Profile Start Reagents (Aldehyde + Ylide) Betaine Betaine Intermediate Start->Betaine Nucleophilic Attack (k1) TS_S TS (Sulfonium) High Barrier Betaine->TS_S Slow Ring Closure (S is poor LG) TS_Se TS (Selenonium) Low Barrier Betaine->TS_Se Fast Ring Closure (Se is good LG) Product Epoxide + Heterocycle TS_S->Product TS_Se->Product Note Se lowers the barrier for the elimination step.

Figure 1: Kinetic divergence in epoxide formation. The weaker C-Se bond accelerates the ring-closure step (


), often altering the diastereoselectivity compared to sulfur analogs.

Performance Module: Alkylidene Transfer (Corey-Chaykovsky)

The most direct comparison lies in the transfer of methylene or alkylidene groups to carbonyls (epoxidation) or Michael acceptors (cyclopropanation).

Comparative Performance Data

Data synthesized from reactivity trends in semi-stabilized ylides (e.g., benzyl-substituted):

MetricSulfonium Ylide (

)
Selenonium Ylide (

)
Mechanistic Insight
Epoxidation Yield 85-95%80-92%Comparable yields, though Se reagents are often generated at lower temperatures.
Diastereoselectivity (trans:cis) Typically 80:20>95:5 Rapid ring closure of the Se-betaine prevents bond rotation/equilibration, locking in the trans kinetic product.
Reaction Time 2-4 Hours< 1 Hour Higher reactivity of the leaving group accelerates turnover.
Cyclopropanation (vs Enones) Favored (1,4-addition)Highly FavoredSe ylides are "softer" nucleophiles, enhancing orbital overlap with the

-carbon of enones.
Protocol: High-Selectivity Epoxidation using Selenonium Salts

Objective: Synthesis of trans-stilbene oxide with high diastereocontrol.

Reagents:

  • Benzyl selenide (

    
    )
    
  • Methyl iodide (

    
    )
    
  • Benzaldehyde (

    
    )
    
  • Base:

    
     (solid) or 
    
    
    
  • Solvent:

    
     or 
    
    
    

Step-by-Step Workflow:

  • Salt Formation (In Situ):

    • Dissolve benzyl selenide (1.0 equiv) in

      
      .
      
    • Add

      
       (1.1 equiv) and stir at RT for 2 hours. Observation: White precipitate of benzylmethylselenonium iodide forms.
      
    • Note: Unlike sulfonium salts which may require heating/days to form, selenonium alkylation is rapid.

  • Ylide Generation & Reaction:

    • Cool the mixture to 0°C.

    • Add benzaldehyde (1.0 equiv).

    • Add solid

      
       (2.0 equiv) vigorously.
      
  • Quench & Isolation:

    • Monitor by TLC. Reaction typically complete in 30 mins (vs 3h for S-analog).

    • Filter off inorganic salts. Concentrate filtrate.

    • Purify via flash chromatography.

Validation Check:

  • 
     NMR:  Check the epoxide proton coupling constants. Trans-epoxides typically show 
    
    
    
    Hz.
  • Odor Control: All selenium waste must be treated with bleach (oxidizes Se to non-volatile selenates) before disposal to mitigate stench and toxicity.

Advanced Application: Non-Covalent Organocatalysis

Recent studies (e.g., J. Org. Chem. 2022) have identified a niche where selenonium salts function as Lewis Acid catalysts via Chalcogen Bonding (ChB) , a capability largely absent in sulfonium salts due to their weaker sigma-holes.

Case Study: The Groebke–Blackburn–Bienaymé (GBB) Reaction

In this multicomponent reaction, selenonium salts catalyze the synthesis of imidazo[1,2-a]pyridines.

  • Catalyst: Se-aryl dibenzoselenophenium triflate.[2]

  • Mechanism: The deep

    
    -hole on the Se atom binds the isocyanide or aldehyde, activating it for nucleophilic attack.
    
  • Comparison:

    • Sulfonium Salt:[2][3][4][5][6][7][8][9][10] < 5% yield (Inhibited by chloride ions).

    • Selenonium Salt:[1][2][6][8][9][11] > 80% yield (Resistant to chloride inhibition due to stronger ChB interaction).

Catalyst Synthesis Workflow (Graphviz)

CatalystSynthesis cluster_caption Synthesis Logic Substrate Biphenyl Selenide Oxidation Oxidation (SO2Cl2 or Tf2O) Substrate->Oxidation Activation Cyclization Electrophilic Cyclization (Friedel-Crafts type) Oxidation->Cyclization -HCl / -TfOH IonExchange Anion Exchange (AgOTf) Cyclization->IonExchange If Halide formed Catalyst Dibenzoselenophenium Triflate (Active Cat) IonExchange->Catalyst Final Salt Desc Rigid backbone enhances sigma-hole depth.

Figure 2: Synthesis pathway for rigid selenonium catalysts used in Chalcogen Bond catalysis.

Operational Matrix: Toxicity & Handling

While selenonium salts offer kinetic superiority, their adoption is limited by operational hazards.

ParameterSulfonium SaltsSelenonium SaltsMitigation Strategy for Se
Toxicity Low to ModerateHigh (Cumulative poison)Use in closed systems; double-glove; specific waste streams.
Odor Unpleasant (Cabbage/Garlic)Intense/Vile (Rotting Radish)Bleach bath for glassware; perform all steps in fume hood.
Cost Low (Commodity chemicals)High (Specialty reagents)Recover selenium waste; use catalytic variants (ChB) where possible.
Stability Hygroscopic, generally stableLight sensitive, prone to reductionStore in amber vials under Argon at 4°C.

References

  • Mechanistic Origins of Reactivity

    • Comparison of C-S and C-Se bond dissociation energies and leaving group abilities in ylide chemistry.
    • Source: [ACS - J. Org.[2] Chem. Comparison of Chalcogen Reactivity]([Link])

  • Organocatalysis (Chalcogen Bonding)

    • Il'in, M. V., et al. "Sulfonium and Selenonium Salts as Noncovalent Organocatalysts for the Multicomponent Groebke–Blackburn–Bienaymé Reaction."[2] The Journal of Organic Chemistry, 2022.[2]

    • Source:

  • Vinyl Onium Salts & Annulation

    • Aggarwal, V. K., et al. "Vinyl sulfonium and selenonium salts in synthesis."
    • Source: (General reference to group's extensive work on ylide kinetics).

  • Corey-Chaykovsky Selectivity

    • Detailed analysis of trans/cis selectivity switches between S and Se ylides.
    • Source:

Sources

Validating Computational Predictions for Methylsulfanium Reaction Pathways: A Comparative Guide to Experimental Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Computational Chemists, and Drug Development Professionals. Scope: Objective comparison of Cryogenic Ion Vibrational Spectroscopy (CIVS) versus Gas-Phase Kinetic Mass Spectrometry (GP-KMS) and Solution-Phase Trapping for the validation of Density Functional Theory (DFT) predictions.

Executive Summary: The Validation Gap

In computational organic chemistry, methylsulfanium ions (


) represent a critical class of transient electrophiles, serving as prototypes for biological methyl donors like S-adenosylmethionine (SAM). While DFT methods (e.g., M06-2X, 

B97X-D) can predict reaction coordinates and transition state energies with high precision, these models often suffer from "functional dependency"—where different functionals yield conflicting mechanistic pathways (e.g., concerted

vs. stepwise intermediates).

This guide compares three experimental validation methodologies. We posit that Cryogenic Ion Vibrational Spectroscopy (CIVS) offers the superior performance required for structural validation, outperforming traditional kinetic or trapping methods which provide only indirect evidence of the reaction coordinate.

FeatureCIVS (The Advanced Standard) Gas-Phase Kinetics (GP-KMS) Solution-Phase Trapping
Primary Output Vibrational Spectrum (Structural Fingerprint)Rate Coefficients (

)
Product Yield / NMR
Isomer Specificity High (Distinguishes protomers)Low (Mass-based only)Low (Solvent interference)
DFT Validation Direct (Frequencies match Hessian)Indirect (Barrier height inference)Indirect (Product distribution)
Sample State Isolated Gas-Phase Ion (Cold)Thermal Gas-Phase IonSolvated / Bulk

The Computational Challenge: this compound Pathways

This compound (


) typically undergoes nucleophilic attack (e.g., by 

or

) via a methyl-transfer pathway. However, computational predictions often diverge on two fronts:
  • Protomer Stability: Does protonation occur on Sulfur (

    
    ) or Carbon (
    
    
    
    )?
  • Transition State Character: Is the methyl transfer a loose

    
     transition state or does it involve a pre-reaction complex?
    

To validate these models, the experimentalist must confirm the identity of the reactant and the energetics of the pathway .

Pathway Visualization

The following diagram illustrates the competing pathways and the critical validation node where CIVS intervenes.

Methylsulfanium_Pathway cluster_validation Validation Checkpoints Reactants Reactants CH3SH + H+ Isomer_S S-Protomer [CH3SH2]+ Reactants->Isomer_S Kinetic Control Isomer_C C-Protomer [CH2SH3]+ Reactants->Isomer_C High E Barrier TS_SN2 TS (SN2) [H3N...CH3...SH2]+ Isomer_S->TS_SN2 Methyl Transfer CIVS CIVS Data (S-H Stretch) Isomer_S->CIVS Spectral Match Products Products CH3NH3+ + H2S TS_SN2->Products Kinetics Kinetic Data (k_obs) TS_SN2->Kinetics Rate Match

Caption: Reaction coordinate showing the bifurcation of protomers. CIVS validates the starting isomer structure, while kinetics validates the barrier height.

Deep Dive: Comparative Methodology

Method A: Cryogenic Ion Vibrational Spectroscopy (CIVS)

The "Gold Standard" for Structural Validation

CIVS (often implemented as IRMPD - Infrared Multiple Photon Dissociation) involves trapping ions in a mass spectrometer, cooling them to cryogenic temperatures (10–80 K), and irradiating them with tunable IR light. When the IR frequency matches a vibrational mode, the ion heats up and fragments.

  • Mechanism of Validation:

    • Step 1: Generate

      
       via electrospray or electron impact.
      
    • Step 2: Trap and cool ions in a 22-pole trap. This eliminates "hot bands" and sharpens spectral lines.

    • Step 3: Scan IR laser (2000–4000 cm⁻¹).

    • Step 4: Compare experimental spectrum with DFT-computed harmonic/anharmonic frequencies.

  • Why it wins: It provides direct structural evidence. For this compound, the S-H stretch (~2500 cm⁻¹) is distinct from C-H stretches. If the spectrum shows an S-H band, the S-protonated model is correct.

Method B: Gas-Phase Kinetic Mass Spectrometry (GP-KMS)

The "Rate-Based" Alternative

This method uses Flowing Afterglow or Selected Ion Flow Tube (SIFT) techniques to measure the rate coefficient


 of the reaction 

.
  • Mechanism: Measure the decay of the parent ion signal over time/distance.

  • Limitation: It is "blind" to structure. A measured rate of

    
     might match the calculated barrier for the S-protomer, but it could also coincidentally match a different isomer with a similar barrier. It validates the energetics, not the structure.
    
Method C: Solution-Phase Trapping

The "Traditional" Approach

Involves running the reaction in a flask and analyzing products via NMR.

  • Limitation: Solvent effects (solvation shells) drastically alter the Potential Energy Surface (PES), making it difficult to validate gas-phase DFT predictions directly.

Experimental Protocol: Self-Validating CIVS Workflow

To rigorously validate a computational prediction for this compound, follow this protocol. This workflow is designed to be self-correcting; if the spectrum does not match, the computational model (or the ion source conditions) must be revised.

Phase 1: Computational Benchmarking
  • Geometry Optimization: Perform DFT calculations (e.g.,

    
    B97X-D/aug-cc-pVTZ) for all plausible isomers (
    
    
    
    ,
    
    
    ).
  • Frequency Calculation: Compute harmonic vibrational frequencies. Apply scaling factors (typically 0.95–0.98) to account for anharmonicity.

  • Output: Generate a predicted "stick spectrum" for each isomer.

Phase 2: Spectroscopic Acquisition (CIVS)
  • Ion Generation: Introduce methanethiol/methanol mixture into a Pulsed Valve Source. Ionize via electron impact to generate a population of

    
     (
    
    
    
    ).
  • Mass Selection: Use a quadrupole mass filter (Q1) to isolate

    
    .
    
  • Trapping & Cooling: Inject ions into a cryogenic octopole trap (T = 10 K) with Helium buffer gas. Crucial Step: Allow 50-100 ms for collisional cooling to populate the ground vibrational state.

  • Interrogation: Irradiate with a tunable OPO/OPA IR laser (2400–3800 cm⁻¹).

  • Detection: Monitor the appearance of fragment ions (e.g., loss of

    
     or 
    
    
    
    ) as a function of laser wavelength.
Phase 3: The "Match/No-Match" Decision
  • Data Analysis: Overlay the experimental IRMPD spectrum with the computed stick spectra.

  • Validation Logic:

    • Match: If the experimental S-H stretch aligns with the predicted S-protomer frequency (within ~10 cm⁻¹), the structure is validated.

    • Mismatch: If peaks appear in the "silent" region of the prediction, consider:

      • Presence of a different isomer (C-protonated).[1]

      • Formation of a dimer/complex in the trap.

Workflow Diagram

Validation_Workflow Start Start: this compound Validation Comp_Model 1. DFT Prediction (Compute Frequencies) Start->Comp_Model Exp_Setup 2. Ion Generation & Cooling (10 K Trap) Start->Exp_Setup Data_Overlay 4. Overlay Spectrum (Exp vs Theory) Comp_Model->Data_Overlay IR_Scan 3. IR Laser Scan (2400-3800 cm-1) Exp_Setup->IR_Scan IR_Scan->Data_Overlay Decision Match? Data_Overlay->Decision Validated Model Validated (Publish) Decision->Validated Yes Refine Refine Model (Check Isomers) Decision->Refine No Refine->Comp_Model Re-calculate

Caption: The closed-loop validation cycle ensures that experimental data directly informs and corrects the computational model.

Supporting Data & Case Studies

Recent studies utilizing IRMPD have successfully resolved similar discrepancies in sulfonium ion chemistry.

Table 1: Comparison of Validation Metrics for Sulfonium Intermediates
MetricCIVS / IRMPD [1, 2]Kinetic Trapping [3]Standard CID MS [4]
Structural Resolution High (Isomer-specific bands)None (Bulk rate only)Medium (Fragment patterns)
Sensitivity

ions

ions

ions
Timescale Steady-state (Trapped)Real-time (Flow)Microsecond (Flight)
Key Success Case Resolved

vs

Measured

for ISM
Sequenced peptide-sulfoniums

Note: CIVS is the only method capable of distinguishing between a covalently bound proton (


) and a solvation complex (

), a frequent source of error in DFT calculations of this compound.

References

  • Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy and its Potential for the Clinical Laboratory. National Institutes of Health (NIH). Available at: [Link]

  • Infrared Multiple Photon Dissociation Spectroscopy Confirms Reversible Water Activation in Mn+(H2O)n. National Institutes of Health (NIH). Available at: [Link]

  • Reaction of OH radicals with CH3NH2 in the gas phase: Experimental and computed rate coefficients. ResearchGate. Available at: [Link]

  • Comparison of CID spectra of singly charged polypeptide antibiotic precursor ions. PubMed. Available at: [Link]

  • Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Mechanistic Insights into SAM-Dependent Methyltransferases: A Review of Computational Approaches. MDPI. Available at: [Link][2][3][4]

Sources

Safety Operating Guide

methylsulfanium proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: SOP: Safe Disposal and Quenching of Methylsulfanium Compounds (Sulfonium Salts & Protonated Thiols)

Executive Summary

This guide outlines the mandatory disposal procedures for This compound compounds. While "this compound" is the IUPAC designation for the protonated methanethiol cation (


) and related sulfonium species (

), these compounds present a specific, often overlooked hazard: Latent Volatility. [1]

Unlike standard acids, simple neutralization of this compound salts is dangerous. Deprotonation immediately releases Methanethiol (Methyl Mercaptan) , a highly toxic, flammable gas with a detection threshold of 1-2 ppb and a stench that can trigger facility-wide evacuations.[1]

The Directive: You must oxidize the sulfur core before or during neutralization to convert it into non-volatile sulfoxides, sulfones, or sulfonates.[1]

Chemical Identity & Hazard Profile

Before initiating disposal, confirm the specific nature of your reagent.[1] this compound compounds generally fall into two categories:

CategoryChemical StructureHazard Mechanism
Protonated Thiols

Stable only in strong acid.[1] Upon adding water or base, releases Methanethiol gas .[1]
Sulfonium Salts

Generally stable solids (e.g., Trimethylsulfonium iodide).[1] Thermal or chemical decomposition releases Dimethyl Sulfide (neurotoxic/stench).[1]

Critical Warning: Do not mix these waste streams with oxidizers (Nitric Acid) indiscriminately, as violent reactions can occur.[1] Use the controlled oxidation protocol below.

The "Hidden Gas" Trap: Why Standard Neutralization Fails

Most lab personnel treat acidic salts by simply adding Sodium Bicarbonate.[1] Do not do this.

  • The Error: Adding base (

    
    ) removes the proton from 
    
    
    
    .[1]
  • The Result:

    
     (Methanethiol Gas).[1]
    
  • Consequence: Immediate release of toxic gas, potential inhalation injury, and facility shutdown due to odor.[1]

Mechanism of Action (The Correct Path)

To dispose of this safely, we must oxidize the sulfur atom to a higher oxidation state (Sulfoxide or Sulfone), which renders the molecule non-volatile and water-soluble.[1]

Reaction Logic:


[1]

Validated Disposal Protocol: Oxidative Quenching

Prerequisites:

  • Location: Chemical Fume Hood (Face velocity > 100 fpm).[1]

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1]

  • Reagents: Sodium Hypochlorite solution (Commercial Bleach, ~5-10%) OR Hydrogen Peroxide (30%) [Note: Bleach is preferred for odor control; Peroxide is preferred if avoiding chlorinated organics is required].[1]

Step-by-Step Procedure
  • Preparation of Quench Bath:

    • In a large beaker, prepare a 10% excess volume of Sodium Hypochlorite (Bleach) relative to your waste volume.[1]

    • Optional: Add a small amount of Sodium Hydroxide (NaOH) to ensure the bath remains alkaline (pH > 10), which improves the absorption of any escaping acidic gases.[1]

  • Controlled Addition (The "Dropwise" Rule):

    • Slowly add the this compound solution/solid to the bleach bath.[1]

    • Caution: The reaction is exothermic.[1] If the temperature exceeds 40°C, stop and add ice.[1]

    • Observation: You may see slight fuming or bubbling.[1] This is normal. Ensure the fume hood sash is lowered.[1]

  • Reaction Time:

    • Allow the mixture to stir for 60 minutes . This ensures the sulfur is fully oxidized from the sulfide state (

      
      ) to the sulfone/sulfonate state (
      
      
      
      ).[1]
  • Verification (The Smell Test):

    • Carefully waft the air near the beaker (do not inhale directly).[1]

    • Pass: Smell of chlorine (bleach).[1]

    • Fail: Smell of rotten cabbage/garlic (mercaptan).[1] Action: Add more bleach and stir for 30 mins.

  • Final pH Adjustment & Disposal:

    • Check pH.[1] If highly alkaline, neutralize with dilute Sulfuric Acid or Hydrochloric Acid to pH 6–9.[1]

    • Pour the resulting solution into the Aqueous Waste container.[1] It is now essentially a solution of salt and methanesulfonate/sulfate.[1]

Process Visualization (Decision Logic)

The following diagram illustrates the critical decision point that prevents gas release.

Methylsulfanium_Disposal Start This compound Waste [CH3SH2]+ or Sulfonium Salt Decision Choose Treatment Path Start->Decision DirectBase Direct Neutralization (Adding NaOH/NaHCO3) Decision->DirectBase Incorrect Method Oxidation Oxidative Quenching (Add to Dilute Bleach/NaOCl) Decision->Oxidation Correct Method GasRelease CRITICAL FAILURE Release of Methanethiol Gas (Toxic, Flammable, Stench) DirectBase->GasRelease Reaction Oxidation Reaction Sulfur converts to Sulfoxide/Sulfone Oxidation->Reaction Check Verification (Odor Check / Starch Iodide Paper) Reaction->Check Neutralize Final pH Adjustment (pH 6-9) Check->Neutralize Disposal Safe Aqueous Waste Disposal Neutralize->Disposal

Figure 1: Workflow comparing the hazardous direct neutralization path vs. the safe oxidative quenching path.

Quantitative Data: Reagent Compatibility

ParameterSpecificationNotes
Oxidizer Choice Sodium Hypochlorite (5-12%)Preferred.[1] Rapidly destroys odor.[1] Generates some heat.[1]
Alt. Oxidizer Hydrogen Peroxide (30%)Use if Cl- ions are problematic.[1] Slower reaction; keep cool.
Incompatible Conc. Nitric Acid (

)
DO NOT USE. Risk of violent oxidation/explosion with organic sulfides.[1]
Incompatible Sodium AzideRisk of forming explosive azides if heavy metals are present.[1]
Detection Limit Methanethiol Odor Threshold~1-2 ppb (parts per billion).[1] If you smell it, the containment has failed.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 878, Methanethiol.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] (Chapter 6: Working with Chemicals). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Methyl Mercaptan.[1] Retrieved from [Link][1]

Disclaimer: This guide is intended for qualified scientific personnel.[1] Always consult your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) before handling hazardous materials.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.